2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound with a unique structure that combines fluorophenyl, dioxo, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functionalization reactions to form the final product. Common reagents used in these reactions include fluorobenzene, methoxyphenyl acetic acid, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production time .
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions may vary, but they often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-fluorophenyl)-1-(2-(3-methoxyphenyl)-2-oxoethyl)pyrimidin-1-ium bromide
- 4-(4-fluorophenyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrimidin-1-ium bromide
- 1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-methylphenyl)pyrimidin-1-ium bromide
Uniqueness
What sets 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H18FN3O5 |
---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H18FN3O5/c1-33-20-9-5-3-7-18(20)27-21(30)14-28-22-17-6-2-4-8-19(17)34-23(22)24(31)29(25(28)32)16-12-10-15(26)11-13-16/h2-13H,14H2,1H3,(H,27,30) |
InChI Key |
QPUMZLLYITZLIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53 |
Origin of Product |
United States |
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